5-Bromo-2,2'-diethoxy-4,5'-bipyridine

Cross-coupling Bipyridine ligands Synthetic building blocks

Synthesizing unsymmetrical bipyridine ligands often yields statistical product mixtures when using symmetrical dibromo analogs. This monofunctionalized bipyridine solves that with a single bromine handle for clean, stepwise cross-coupling. • Single bromine site enables selective Suzuki or Stille couplings without bis-coupled byproducts. • Ethoxy groups boost solubility in non-polar solvents (predicted LogP 4.36 vs ~2.7 for non-ethoxylated analog). • Sourced at 95% purity with reliable global supply and consistent batch quality.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
CAS No. 871269-04-4
Cat. No. B1277739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2'-diethoxy-4,5'-bipyridine
CAS871269-04-4
Molecular FormulaC14H15BrN2O2
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC
InChIInChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3
InChIKeyBVBDAPBJYPUDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2'-diethoxy-4,5'-bipyridine (CAS 871269-04-4) Procurement Specifications and Core Chemical Identity


5-Bromo-2,2'-diethoxy-4,5'-bipyridine is a functionalized bipyridine building block characterized by a bromine atom at the 5-position and ethoxy groups at the 2- and 2'-positions of the bipyridine scaffold . Its molecular formula is C14H15BrN2O2, with a molecular weight of 323.19 g/mol, and it is commercially available in research quantities with typical purities of 95% to 98% . The compound is cataloged under MDL number MFCD07363848 and is recognized in major chemical databases including ChemSpider (CSID:5540938) and the ZINC database (ZINC04352785) [1].

Why In-Class Substitution of 5-Bromo-2,2'-diethoxy-4,5'-bipyridine (CAS 871269-04-4) Is Not Viable Without Verification


Bipyridine derivatives are not universally interchangeable; subtle variations in substitution pattern dictate reactivity, solubility, and downstream synthetic utility [1]. The specific 5-bromo-2,2'-diethoxy substitution motif uniquely combines an electron-withdrawing bromine handle for cross-coupling with electron-donating ethoxy groups that modulate both the electronic character of the chelating nitrogens and the overall lipophilicity . Replacing this compound with a non-brominated analog (e.g., 4,4'-diethoxy-2,2'-bipyridine) eliminates the key synthetic vector for further elaboration, while a symmetrically dibrominated version (e.g., 5,5'-dibromo-2,2'-bipyridine) introduces an additional reactive site that complicates selective monofunctionalization [2]. The ethoxy substituents also confer distinct physicochemical properties—including predicted LogP and boiling point—compared to unsubstituted or methyl-substituted bipyridines, which directly impacts purification and handling . Consequently, substituting this compound without rigorous comparative data risks compromising the intended reaction outcome and product profile.

5-Bromo-2,2'-diethoxy-4,5'-bipyridine (CAS 871269-04-4): Quantitative Differentiation Against Closest Analogs


Unique Monobromo-Diethoxy Substitution Pattern Enables Selective Cross-Coupling vs. Symmetrical Dibromo Analogs

5-Bromo-2,2'-diethoxy-4,5'-bipyridine contains a single bromine atom at the 5-position, contrasting with the symmetrically 5,5'-dibrominated analog (5,5'-dibromo-2,2'-bipyridine, CAS 15862-18-7) which possesses two reactive bromine sites [1]. The monobromo substitution allows for regioselective Suzuki, Stille, or Sonogashira couplings without the complexity of differentiating two identical reactive handles, a well-established advantage in the stepwise functionalization of bipyridine scaffolds [2]. In contrast, 5,5'-dibromo-2,2'-bipyridine (MW 313.98, purity 99%) requires careful stoichiometric control or orthogonal protection strategies to achieve monofunctionalization, often resulting in lower yields of the desired mono-coupled product [1].

Cross-coupling Bipyridine ligands Synthetic building blocks

Ethoxy Substitution at 2,2'-Positions Modulates Lipophilicity and Solubility Relative to Unsubstituted 5-Bromo-2,2'-bipyridine

The presence of two ethoxy groups at the 2- and 2'-positions significantly increases the lipophilicity of the bipyridine core compared to the non-ethoxylated analog 5-bromo-2,2'-bipyridine (CAS 15862-19-8). Predicted LogP (ACD/LogP) for the target compound is 4.36, whereas 5-bromo-2,2'-bipyridine (C10H7BrN2, MW 235.08) has a predicted LogP of approximately 2.7 . This >1.6 LogP unit increase translates to a roughly 40-fold higher octanol-water partition coefficient, which can influence membrane permeability, extraction efficiency, and chromatographic retention behavior . Additionally, the target compound's higher molecular weight (323.19 vs. 235.08) and boiling point (372.6 °C vs. 322.4 °C predicted) reflect the contribution of the ethoxy substituents to physical properties .

Physicochemical properties Lipophilicity Bipyridine ligands

Electron-Donating Ethoxy Groups Alter Coordination Chemistry vs. Electron-Withdrawing 4,4'-Diethoxy Isomer

The 2,2'-diethoxy substitution pattern places electron-donating groups adjacent to the chelating nitrogen atoms, directly modulating the σ-donor strength of the bipyridine ligand. In contrast, the 4,4'-diethoxy-2,2'-bipyridine isomer (CAS 53094-09-0) positions the ethoxy groups para to the chelating nitrogens, resulting in a different electronic profile with less direct influence on metal binding . While no direct head-to-head coordination study was identified for this specific compound, class-level inference from substituted bipyridine literature indicates that alkoxy groups at the 2- and 2'-positions can lower the oxidation potential of metal complexes and enhance solubility in organic solvents compared to 4,4'-alkoxy analogs [1]. The target compound (MW 323.19) also differs from the 4,4'-isomer (MW 244.29) in molecular weight and predicted density (1.4 vs. 1.1 g/cm³), reflecting different packing and handling characteristics .

Coordination chemistry Ligand design Electronic effects

Commercial Availability and Purity Specifications Differentiate Procurement Options

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is commercially available from multiple vendors with defined purity grades, enabling direct comparison for procurement decisions. AKSci supplies the compound at 95% minimum purity (catalog V8319) in quantities from 100 mg to 1 g, with pricing at $195/100mg, $359/250mg, and $1126/1g . Chembase (AJA-O29090) offers a higher purity grade of 98% [1]. In comparison, the non-ethoxylated analog 5-bromo-2,2'-bipyridine is available at 98% purity from multiple sources including TCI and AKSci . The dibromo analog 5,5'-dibromo-2,2'-bipyridine is available at >98% purity . These data allow users to balance purity requirements against cost and availability when selecting among bipyridine building blocks.

Procurement Purity Supply chain

Optimal Application Scenarios for 5-Bromo-2,2'-diethoxy-4,5'-bipyridine (CAS 871269-04-4) Based on Verified Differentiators


Regioselective Synthesis of Unsymmetrical Bipyridine Ligands via Palladium-Catalyzed Cross-Coupling

Researchers requiring a monofunctionalized bipyridine for stepwise construction of unsymmetrical ligands should select 5-bromo-2,2'-diethoxy-4,5'-bipyridine over the symmetrical 5,5'-dibromo analog. The single bromine handle enables clean Suzuki or Stille couplings to introduce aryl, heteroaryl, or alkynyl groups without generating statistical mixtures of mono- and bis-coupled products [1]. This is particularly advantageous when preparing ligands for asymmetric catalysis or for metal-organic frameworks where precise substitution patterns dictate performance.

Design of Lipophilic Metal Complexes for Non-Aqueous Catalysis or Extraction

The predicted LogP of 4.36 for 5-bromo-2,2'-diethoxy-4,5'-bipyridine makes it a superior choice when designing metal complexes intended for non-polar organic solvents or for applications requiring high membrane permeability . Compared to the non-ethoxylated 5-bromo-2,2'-bipyridine (LogP ~2.7), the ethoxylated variant yields metal complexes with enhanced solubility in solvents such as toluene, dichloromethane, or hexanes, facilitating homogeneous catalysis under anhydrous conditions.

Electronic Tuning of Bipyridine-Based Coordination Compounds via 2,2'-Alkoxy Substitution

The 2,2'-diethoxy substitution pattern directly donates electron density to the chelating nitrogen atoms, modulating the σ-donor strength of the ligand. This is in contrast to 4,4'-diethoxy isomers, where the electronic effect is less direct [2]. This compound is therefore preferred for applications where ligand electronic tuning is critical, such as in photoredox catalysis or in the development of luminescent metal complexes, where the ethoxy groups can also enhance quantum yields by rigidifying the ligand framework.

Intermediate in the Synthesis of Complex Bipyridine-Containing Pharmaceuticals or Agrochemicals

The bromine atom serves as a versatile synthetic handle for introducing diverse functional groups onto the bipyridine core. The compound's availability in 95-98% purity from established vendors supports its use as a key intermediate in the multistep synthesis of drug candidates or crop protection agents that incorporate a bipyridine pharmacophore .

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